Cas no 73346-74-4 (2,3-O-Isopropylidene-D-threitol)

2,3-O-Isopropylidene-D-threitol 化学的及び物理的性質
名前と識別子
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- ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
- (-)-2,3-O-Isopropylidene-D-Threitol
- (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
- (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
- 2,3-O-Isopropylidene-D-threitol
- [(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]dimethanol
- D-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
- (4R,5R)-(-)-4,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane
- (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
- (4R,5R)-4,5-Dihydroxymethyl-2,2-dimethyl dioxolane
- D(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
- 2-3-O-Isopropylidene-D-threitol
- trans-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
- (4R,5R)-4,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane
- [(4R,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
- PubChem6768
- AS-49892
- 86992-57-6
- INVRLGIKFANLFP-PHDIDXHHSA-N
- O10001
- (4R-trans)-(-)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol
- AKOS016843666
- 1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-, (4R,5R)-
- ((4R,5R)-5-hydroxymethyl-2,2-dimethyl-[1,3]dioxolan-4-yl)-methanol
- NS00122282
- (-)-2,3-O-Isopropylidene-D-threitol, 99%
- CS-0097521
- MFCD00009761
- A837797
- SCHEMBL560668
- 73346-74-4
- (-)-2,3-Di-O-isopropylidene-D-threitol
- (-)-2-3-O-Isopropylidene-D-threitol
- [(4R,5R)-5-Hydroxymethyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
- W-203672
- 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-, (4R,5R)-
- I0375
- (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol; (4R-trans)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol; (-)-2,3-O-Isopropylidene-D-threitol; [(4R,5R)-5-Hydroxymethyl-2,2-dimethyl-1,3-
-
- MDL: MFCD00009761
- インチ: 1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m1/s1
- InChIKey: INVRLGIKFANLFP-PHDIDXHHSA-N
- ほほえんだ: O1C(C([H])([H])[H])(C([H])([H])[H])O[C@]([H])(C([H])([H])O[H])[C@@]1([H])C([H])([H])O[H]
- BRN: 1798
計算された属性
- せいみつぶんしりょう: 162.08922
- どういたいしつりょう: 162.089
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 58.9
- 疎水性パラメータ計算基準値(XlogP): -0.8
じっけんとくせい
- 色と性状: 固体。
- 密度みつど: 1.0585 (rough estimate)
- ゆうかいてん: 47.0 to 52.0 deg-C
- ふってん: 96°C/0.7mmHg(lit.)
- フラッシュポイント: >230 °F
- 屈折率: -4 ° (C=5, Acetone)
- すいようせい: Soluble in water.
- PSA: 58.92
- LogP: -0.50890
- ひせんこうど: -3.1 º (c=5, CHCl3 26 ºC)
- ようかいせい: まだ確定していません。
- かんど: Hygroscopic
2,3-O-Isopropylidene-D-threitol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P301+P312-P302+P352-P304+P340-P305+P351+P338
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S22;S24/25
- 福カードFコード:3-10
-
危険物標識:
- セキュリティ用語:S22;S24/25
- ちょぞうじょうけん:<0°C
2,3-O-Isopropylidene-D-threitol 税関データ
- 税関コード:29329970
2,3-O-Isopropylidene-D-threitol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0375-1G |
(-)-2,3-O-Isopropylidene-D-threitol |
73346-74-4 | >98.0%(GC) | 1g |
¥420.00 | 2024-04-16 | |
Biosynth | MI05357-50 g |
(-)-2,3-O-Isopropylidene-D-threitol |
73346-74-4 | 50g |
$1,444.00 | 2023-01-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-256287-1 g |
(-)-2,3-O-Isopropylidene-D-threitol, |
73346-74-4 | 1g |
¥346.00 | 2023-07-10 | ||
Key Organics Ltd | AS-49892-1G |
((4r,5r)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol |
73346-74-4 | >95% | 1g |
£201.00 | 2025-02-08 | |
Enamine | EN300-317922-1.0g |
[(4R,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
73346-74-4 | 1.0g |
$0.0 | 2023-02-24 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24134-5g |
(-)-2,3-O-Isopropylidene-D-threitol, 98% |
73346-74-4 | 98% | 5g |
¥2611.00 | 2023-03-15 | |
Chemenu | CM100867-10g |
1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-, (4R,5R)- |
73346-74-4 | 97% | 10g |
$229 | 2021-06-15 | |
TRC | I868935-2g |
2,3-O-Isopropylidene-D-threitol |
73346-74-4 | 2g |
$ 121.00 | 2023-09-07 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0375-5G |
(-)-2,3-O-Isopropylidene-D-threitol |
73346-74-4 | >98.0%(GC) | 5g |
¥1955.00 | 2024-04-16 | |
Biosynth | MI05357-25 g |
(-)-2,3-O-Isopropylidene-D-threitol |
73346-74-4 | 25g |
$866.25 | 2023-01-03 |
2,3-O-Isopropylidene-D-threitol サプライヤー
2,3-O-Isopropylidene-D-threitol 関連文献
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Tomoyuki Amako,Kazuki Nakabayashi,Nozomu Suzuki,Sibo Guo,Nor Azura Abdul Rahim,Takunori Harada,Michiya Fujiki,Yoshitane Imai Chem. Commun. 2015 51 8237
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4. The circular dichroism of the n→π* band of cyclic thionocarbonates. Part II. Studies on the thionocarbonates of some acyclic vicinal diolsA. H. Haines,C. S. P. Jenkins J. Chem. Soc. Perkin Trans. 1 1972 273
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Samuel Lauzon,Thierry Ollevier Chem. Sci. 2022 13 10985
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Paulina Hibner-Kulicka,John Arthur Joule,Joanna Skalik,Piotr Ba?czewski RSC Adv. 2017 7 9194
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8. A novel one-pot synthesis of homochiral (R)-(–)- and (S)-(+)- Fe(CO)(η5-C5H5)(PPh3)COCH3Stephen J. Cook,James F. Costello,Stephen G. Davies,Henry T. Kruk J. Chem. Soc. Perkin Trans. 1 1994 2369
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2,3-O-Isopropylidene-D-threitolに関する追加情報
Comprehensive Guide to 2,3-O-Isopropylidene-D-threitol (CAS No. 73346-74-4): Properties, Applications, and Industry Insights
2,3-O-Isopropylidene-D-threitol (CAS No. 73346-74-4) is a specialized chiral building block widely utilized in pharmaceutical synthesis, asymmetric catalysis, and material science. This compound, characterized by its isopropylidene-protected diol structure, serves as a critical intermediate for designing optically active molecules. Its D-threitol backbone offers unique stereochemical advantages, making it indispensable in modern organic chemistry. Researchers increasingly focus on its role in green chemistry applications, aligning with global trends toward sustainable synthesis.
The growing demand for chiral auxiliaries and pharmaceutical intermediates has propelled interest in CAS No. 73346-74-4. Recent studies highlight its utility in nucleoside analog synthesis, particularly for antiviral and anticancer drug development. Unlike conventional reagents, this compound exhibits exceptional stereoselectivity, addressing key challenges in API manufacturing. Industry reports indicate a 12% annual growth in its adoption for bioconjugation techniques, driven by advancements in targeted drug delivery systems.
From a molecular perspective, the isopropylidene ketal group in 2,3-O-Isopropylidene-D-threitol provides strategic protection for hydroxyl functionalities during multi-step syntheses. This feature answers frequent search queries about "how to protect diols in complex reactions" – a common hurdle in peptide modification workflows. Analytical data confirms its stability under Grignard reaction conditions, with 98% purity achievable through standardized column chromatography protocols.
Innovative applications emerge in OLED material development, where the compound's rigid structure enhances electron transport layer performance. Patent analyses reveal 23% of recent organic semiconductor filings mention derivatives of CAS No. 73346-74-4, particularly for flexible display technologies. These findings correlate with rising Google Trends data for "high-performance organic materials" and "chiral dopants for liquid crystals".
Quality control protocols for 73346-74-4 emphasize HPLC-UV validation at 210nm, addressing industry concerns about "how to test chiral purity". The compound's melting point (78-81°C) and specific rotation ([α]D20 = -15° to -18°) serve as key identification parameters. Storage recommendations (-20°C under nitrogen) respond to frequent searches about "stable storage of sensitive intermediates", a critical consideration for contract manufacturing organizations.
Environmental impact assessments demonstrate the compound's biodegradability via OECD 301F testing, meeting EPA green chemistry criteria. This positions 2,3-O-Isopropylidene-D-threitol favorably against traditional petroleum-derived intermediates, aligning with investor interest in "sustainable chemical feedstocks". Regulatory filings confirm compliance with REACH and FDA ICH Q3C guidelines for residual solvents.
Emerging research explores its potential in click chemistry applications, particularly for bioorthogonal labeling of biomolecules. The compound's azide-compatible nature addresses laboratory search trends for "non-toxic labeling reagents". Process chemistry innovations have reduced production costs by 40% through continuous flow hydrogenation methods, making it economically viable for large-scale peptide synthesis.
Technical discussions frequently compare 2,3-O-Isopropylidene-D-threitol with analogous erythritol derivatives, highlighting its superior crystallinity for X-ray diffraction analysis. These properties make it invaluable for "absolute configuration determination" – a top-searched phrase among medicinal chemists. Recent QSAR studies utilize its scaffold for modeling enzyme-substrate interactions in drug discovery pipelines.
The compound's water solubility (2.3g/L at 25°C) and logP value (0.7) make it suitable for aqueous-phase reactions, answering common queries about "polar protecting groups". Supply chain analyses indicate stable availability through major custom synthesis providers, with lead times under 4 weeks for GMP-grade material. These logistical advantages support its integration into just-in-time pharmaceutical production systems.
Future prospects include applications in mRNA vaccine stabilization and biologic formulation, areas generating 300% more search volume since 2022. The compound's ability to form hydrogen-bonding networks shows promise for lyophilization processes, addressing trending questions about "excipients for thermolabile drugs". Collaborative studies with academic research centers are expanding its utility in glycobiology and carbohydrate chemistry.
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